molecular formula C12H11NO2 B2577815 4-Aminonaphthalen-1-yl acetate CAS No. 858186-27-3

4-Aminonaphthalen-1-yl acetate

Cat. No.: B2577815
CAS No.: 858186-27-3
M. Wt: 201.225
InChI Key: RQKMOUJASOVRPY-UHFFFAOYSA-N
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Description

Contextualization of the Naphthalene (B1677914) Scaffold in Organic Chemistry

The naphthalene scaffold, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone in the field of organic chemistry. ijpsjournal.comyoutube.com Structurally, it is the simplest polycyclic aromatic hydrocarbon, presenting as a white crystalline solid. ijpsjournal.comyoutube.com Its planar, bicyclic structure contains 10 π-electrons, fulfilling Hückel's rule for aromaticity and possessing a significant resonance energy of 61 kcal/mol, which contributes to its stability. ijpsjournal.com The naphthalene system features two distinct types of proton environments: the alpha positions (1, 4, 5, and 8) and the beta positions (2, 3, 6, and 7), allowing for regioselective chemical modifications. ijpsjournal.com

In medicinal chemistry, the naphthalene moiety is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. ekb.egcancer.gov Consequently, numerous compounds containing this scaffold have been developed and have demonstrated a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ijpsjournal.comekb.egcancer.gov The metabolic pathway of naphthalene, which can involve the formation of reactive intermediates like epoxides and naphthoquinones, is also a subject of significant research, as these metabolites can be responsible for the molecule's cytotoxic effects. ijpsjournal.comcancer.govnih.gov A number of FDA-approved drugs, such as propranolol, naproxen, and bedaquiline, incorporate the naphthalene core, underscoring its importance in the development of therapeutics. ekb.egcancer.gov

Significance of Ester Linkages in Functional Molecules

Ester linkages are a fundamental functional group in organic chemistry and play a pivotal role in the design of functional molecules, particularly in pharmaceuticals. numberanalytics.comsciencedaily.com An ester is characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. taylorandfrancis.com This polar linkage is instrumental in modifying the physicochemical properties of a parent molecule. numberanalytics.comtaylorandfrancis.com

One of the most significant applications of ester linkages is in the creation of prodrugs. numberanalytics.comacs.org A prodrug is an inactive or less active compound that is metabolized into its active form within the body. numberanalytics.com By masking polar functional groups, such as hydroxyls or carboxylic acids, with an ester, chemists can significantly enhance a drug's properties, such as its solubility, stability, and, most importantly, its bioavailability. acs.org Once administered, these ester-containing prodrugs can be hydrolyzed by ubiquitous endogenous enzymes called esterases, which cleave the ester bond and release the active therapeutic agent. taylorandfrancis.comacs.org This strategy is also widely employed in drug delivery systems to achieve controlled or targeted release of a medication over time. numberanalytics.com

Overview of 4-Aminonaphthalen-1-yl Acetate (B1210297) as a Research Target

4-Aminonaphthalen-1-yl acetate is an organic molecule that incorporates the key structural features discussed above: a naphthalene core substituted with both an amino group and an acetate ester group. The molecule is the acetate ester of 4-amino-1-naphthol (B40241). While extensive, dedicated research on this compound itself is not widely documented in primary literature, its structure suggests its potential as a valuable compound for chemical research. It is available commercially as a research chemical, often in its hydrochloride salt form, for use in early discovery studies. sigmaaldrich.com

The research interest in this compound can be inferred from its constituent parts. The 4-amino-1-naphthol core is a known pharmacophore found in molecules with demonstrated biological activity. acs.org The addition of an acetate ester group suggests its potential use as a prodrug or a fluorescent probe, where enzymatic cleavage by esterases would unmask the 4-amino-1-naphthol moiety. This unmasking could lead to a change in fluorescence or the activation of a biological effect. Furthermore, the amino and hydroxyl (via ester hydrolysis) groups provide reactive handles for its use as a synthetic intermediate in the preparation of more complex derivatives. datapdf.comgoogle.com

Table 1: Physicochemical Properties of (3-Aminonaphthalen-1-yl) acetate (a positional isomer)

PropertyValueReference
Molecular FormulaC12H11NO2 nih.gov
Molecular Weight201.22 g/mol nih.gov
XLogP32.1 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass201.078978594 Da nih.gov
Topological Polar Surface Area52.3 Ų nih.gov

Historical Perspectives on Related Aminonaphthyl Compounds in Chemical Research

The study of aminonaphthyl compounds has a long history, driven by their diverse chemical reactivity and biological implications. Early in the 20th century, research into dyes and photographic chemicals involved various naphthalene derivatives. Over time, the focus shifted towards their potential applications in medicine and as tools for biological investigation.

Derivatives of 4-amino-1-naphthol, the parent alcohol of this compound, have been a particular focus. For instance, research has shown that N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which are synthesized from a 4-aminonaphthol core, can act as potent and selective inhibitors of the Mcl-1 protein, an important target in cancer therapy. acs.org This highlights the value of the 4-aminonaphthyl scaffold in designing molecules that can modulate protein-protein interactions. acs.org

However, the historical perspective also includes cautionary findings. Certain aminonaphthalene compounds have been identified as having potential mutagenic or carcinogenic properties, often linked to their metabolic activation in the body. nih.gov This has spurred further research into understanding the structure-activity relationships and structure-toxicity relationships of this class of compounds. Modern research often focuses on modifying the aminonaphthalene scaffold to enhance therapeutic efficacy while minimizing undesirable metabolic profiles. nih.gov The synthesis of related compounds, such as naphthylacetic acid, has also been a subject of chemical research for many decades, contributing to a deep knowledge base of naphthalene chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminonaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKMOUJASOVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Aminonaphthalen 1 Yl Acetate

Ester Hydrolysis Mechanisms of 4-Aminonaphthalen-1-yl Acetate (B1210297)

The hydrolysis of the ester bond in 4-Aminonaphthalen-1-yl acetate is a key reaction that has been explored through both enzymatic and non-enzymatic catalytic systems. These investigations provide insights into the fundamental mechanisms governing the cleavage of the acetyl group to yield 4-amino-1-naphthol (B40241).

While specific kinetic studies on the hydrolysis of this compound by DT-diaphorase (NAD(P)H:quinone-acceptor oxidoreductase) are not extensively detailed in the available literature, the principles of enzyme kinetics and the known substrate specificity of DT-diaphorase allow for a foundational understanding. Enzymes are highly specific catalysts, and their activity is governed by factors such as substrate recognition, binding affinity, pH, and temperature. lsuhsc.edu The interaction between an enzyme and its substrate is often described by the Michaelis-Menten model, which involves the formation of an enzyme-substrate complex as an intermediate step in the catalytic reaction. lsuhsc.edu

The efficiency of an enzyme-catalyzed reaction is heavily dependent on the specific recognition and binding of the substrate to the enzyme's active site. For DT-diaphorase, studies with various quinone substrates have shown that binding and catalytic efficiency are not solely dependent on the chemical reactivity of the substrate. nih.gov Research on a series of p-benzoquinones revealed no direct correlation between the reduction rates by DT-diaphorase and the calculated chemical reactivity of the substrates. nih.gov However, a reasonable correlation was observed between the kinetic parameter Vmax/Km and the partition coefficient of the p-benzoquinones, suggesting that hydrophobic interactions play a significant role in substrate binding. nih.gov

Furthermore, the species of the enzyme can greatly influence substrate specificity. For instance, rat liver DT-diaphorase is significantly more effective in activating certain cytotoxic drugs compared to the human and mouse enzymes. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as residue 104, as being crucial for these catalytic differences. nih.gov This highlights that the precise geometry and amino acid composition of the active site are paramount for substrate recognition and binding affinity.

Table 1: Factors Influencing Enzyme-Substrate Interactions

FactorDescriptionRelevance to Catalysis
Active Site Geometry The three-dimensional structure of the enzyme's binding pocket.Determines which substrates can physically fit and bind.
Amino Acid Residues Specific amino acids within the active site that interact with the substrate.Crucial for catalytic activity and can be responsible for differences in enzyme efficiency between species. nih.gov
Hydrophobic Interactions Non-covalent interactions between nonpolar regions of the substrate and enzyme.Can be a significant driver for substrate binding, as seen with p-benzoquinones and DT-diaphorase. nih.gov
Substrate Chemical Reactivity The inherent reactivity of the substrate molecule.May not be the primary determinant of enzymatic reaction rates, which are often limited by binding and catalytic steps. nih.gov

The catalytic activity of enzymes is profoundly influenced by environmental conditions such as pH and temperature. Each enzyme exhibits an optimal pH and temperature range at which its activity is maximal. Deviations from these optima can lead to a significant decrease in reaction velocity and, in extreme cases, irreversible denaturation of the enzyme.

For example, studies on 5-aminolevulinic acid dehydratase showed a shift in the optimal pH from 7.3 at 5°C to 6.6 at 55°C, demonstrating the interplay between these two factors. nih.gov The Michaelis constant (Km) for this enzyme also increased five-fold over the same temperature range, indicating a lower binding affinity at higher temperatures. nih.gov Generally, reaction rates increase with temperature up to a certain point, after which the enzyme's structure begins to break down, leading to a rapid loss of activity. The pH affects the protonation state of amino acid residues in the active site, which is often critical for both substrate binding and the catalytic mechanism itself. lsuhsc.edu

Recent research has demonstrated that metal nanoparticle surfaces can effectively catalyze the non-redox hydrolysis of esters like this compound, a function not typically associated with such nanozymes which are more known for peroxidase- and oxidase-like activities. nih.govresearchgate.netresearchgate.net This novel catalytic system provides a rapid and efficient alternative to natural enzymes for ester hydrolysis. nih.gov

A key component in this catalytic system is the presence of ammonia-borane (H₃N-BH₃). nih.govresearchgate.net While ammonia-borane is explored as a hydrogen storage material due to its ability to release hydrogen through hydrolysis catalyzed by transition metals, its role here is to modify the electronic properties of the metal nanoparticle catalyst. nih.govmdpi.com In the presence of platinum nanoparticles (PtNPs), ammonia-borane readily generates metal hydrides on the nanoparticle surface. nih.govresearchgate.net

The formation of these metal hydrides makes the PtNP surface electron-rich. nih.govresearchgate.net This enhanced electron density on the catalyst is proposed to be crucial for facilitating the subsequent ester hydrolysis. The self-hydrolysis of ammonia-borane itself is typically slow under ambient conditions, necessitating a catalyst to proceed efficiently. mdpi.com

Table 2: Components of the Metal Nanozyme System for Ester Hydrolysis

ComponentChemical FormulaRole in the ReactionReference
Substrate This compoundThe ester to be hydrolyzed. nih.gov
Catalyst Platinum Nanoparticles (PtNPs)Provides the surface for the catalytic reaction. nih.govresearchgate.net
Activator Ammonia-BoraneReacts with the PtNP to form metal hydrides, making the surface electron-rich. nih.govresearchgate.net
Solvent/Reactant Water (H₂O)Acts as the nucleophile that attacks the ester's carbonyl group to cleave the bond. nih.govresearchgate.net

The proposed mechanism for the hydrolysis of this compound on the metal nanoparticle surface involves a nucleophilic attack by a water molecule on the carbonyl carbon of the ester. nih.govresearchgate.net The electron-rich nature of the PtNP surface, resulting from the formation of metal hydrides from ammonia-borane, is thought to assist this nucleophilic attack. nih.govresearchgate.net By increasing the electron density on the surface, the catalyst facilitates the polarization of the ester's carbonyl group, making it more susceptible to attack by water.

This system, combining PtNPs, ammonia-borane, and this compound, results in rapid ester hydrolysis. nih.gov The process is a non-redox hydrolysis, meaning the primary reaction is the cleavage of the ester bond rather than an oxidation-reduction reaction, which is a departure from the typical catalytic activities observed for metal nanozymes. nih.govresearchgate.net

Reactivity of the Amino Group

Nucleophilic Substitution Reactions

The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions. Similar to other primary amines, it can act as a nucleophile, attacking electrophilic centers. For instance, in reactions with haloalkanes, the amino group can displace the halide ion, leading to the formation of a secondary amine. This process can continue, potentially forming tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the haloalkane is used. The reaction proceeds through the donation of the nitrogen's lone pair to the electrophilic carbon of the haloalkane, followed by the cleavage of the carbon-halogen bond. A subsequent deprotonation step by a base, which could be another molecule of the amine, neutralizes the resulting ammonium ion to yield the substituted amine product.

Oxidation and Reduction Pathways

The amino group of aromatic amines like this compound is susceptible to oxidation. A key transformation is N-oxidation, which can lead to the formation of the corresponding N-hydroxylamine derivative. This oxidation is a critical step in the metabolic activation of many aromatic amines. Peroxidases can also mediate the activation of aromatic amines.

Conversely, while the primary focus is often on oxidation, the nitro group in a related compound, if present, can be reduced to an amino group. This type of reduction is a common synthetic route to aromatic amines. The specific reduction pathways for this compound itself are less commonly the focus of study compared to its oxidative transformations.

Aromatic Amine Metabolic Activation Analogies (excluding toxicity outcomes)

The metabolic activation of aromatic amines is a well-studied process that provides a framework for understanding the potential biochemical transformations of this compound. A central concept is the enzymatic N-oxidation of the amino group to form an N-hydroxylamine. This initial step is often followed by further enzymatic or chemical reactions.

For many aromatic amines, the N-hydroxylamine can be further metabolized. While the ultimate toxicological outcomes are excluded from this discussion, the mechanistic pathways are relevant. For example, N-hydroxy-4-aminobiphenyl can be transported as a glucuronide conjugate from the liver. In different environments, this conjugate can be hydrolyzed, releasing the reactive N-hydroxylamine. This highlights a transport and release mechanism that can be analogous for other aromatic amines. The equilibrium between the parent amine, its acetylated form (like this compound), and their respective N-oxidized metabolites is a crucial aspect of their biochemical behavior.

Electrochemical Redox Cycling Involving Hydrolysis Products

The hydrolysis of the acetate group from this compound yields 4-amino-1-naphthol. This product is electrochemically active and can participate in redox cycling, a process that can be used for signal amplification in analytical applications. This compound is considered a suitable substrate for such systems because it is stable, its hydrolysis is slow without an enzyme, and the resulting 4-amino-1-naphthol undergoes rapid redox cycling. researchgate.net

Electrochemical-Chemical (EC) Redox Cycling

Electrochemical-Chemical (EC) redox cycling involves the electrochemical regeneration of a species that has undergone a chemical reaction. In the context of 4-amino-1-naphthol, this process can be leveraged for sensitive detection. The 4-amino-1-naphthol can be electrochemically oxidized, and the resulting product can then be chemically reduced back to 4-amino-1-naphthol by a reducing agent present in the solution. This cycle of oxidation and reduction leads to an amplified current, allowing for the detection of very low concentrations of the initial analyte. This principle is a cornerstone of various electrochemical sensor designs.

Electrochemical-Enzymatic (EN) Redox Cycling

Electrochemical-Enzymatic (EN) redox cycling integrates an enzymatic reaction into the electrochemical redox cycle, often leading to significant signal enhancement. researchgate.net In this scheme, an enzyme can either produce the electroactive species (like the hydrolysis of this compound to 4-amino-1-naphthol) or participate directly in the redox cycling. researchgate.net For example, an enzyme could be used to regenerate the oxidized or reduced form of 4-amino-1-naphthol, thereby amplifying the electrochemical signal. researchgate.net This combination of enzymatic specificity and electrochemical sensitivity allows for the development of highly selective and sensitive biosensors. researchgate.net An integrated system combining electrochemical, chemical, and enzymatic redox cycling has been designed to achieve substantial signal enhancement in biorecognition assays. nih.govnju.edu.cn

Degradation Pathways and Stability Studies

The stability of this compound is governed by the reactivity of its two functional groups: an acetamido group and an acetate ester. Both are susceptible to cleavage under various conditions, leading to the degradation of the molecule. The primary degradation pathways include hydrolysis in aqueous media, photochemical decomposition upon exposure to light, and thermal breakdown at elevated temperatures.

The hydrolysis of the ester group is analogous to that of other aryl acetates, such as 1-naphthyl acetate and ethyl acetate. This reaction is subject to both acid and base catalysis. uv.esdergipark.org.truniba.skresearchgate.netyoutube.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield acetate and the corresponding naphthol. The hydrolysis of esters is generally much faster under basic conditions than in acidic or neutral solutions. uv.es For instance, the alkaline hydrolysis of ethyl acetate is a well-established second-order reaction. uv.esdergipark.org.tr

The amide linkage (acetamido group) is generally more resistant to hydrolysis than the ester linkage. However, under more forceful acidic or basic conditions, it too will hydrolyze. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, similar to ester hydrolysis, increasing the susceptibility of the carbonyl carbon to attack by water. Base-catalyzed hydrolysis of the amide is typically slower and involves the direct attack of a hydroxide ion. A patent for the preparation of 4-amino-1-naphthol ethers describes a similar process where an acyl group is cleaved from 4-acetamino-1-naphthol ethers under acidic or alkaline conditions. dergipark.org.tr

Furthermore, studies on the hydrolysis of related N-acetylated aminonaphthalene derivatives, such as N-sulfonatooxy-N-acetyl-1-aminonaphthalene, suggest that the reaction can proceed through the formation of reactive intermediates like nitrenium ions, particularly when a good leaving group is present on the nitrogen atom. researchgate.net While this compound itself does not have such a leaving group, this highlights the potential for complex reaction mechanisms involving the naphthalene (B1677914) ring system during degradation.

The pH-rate profile for the hydrolysis of this compound is expected to be a composite of the profiles for its ester and amide functions, likely exhibiting a U-shape with minimum stability in strongly acidic and strongly alkaline solutions and the greatest stability in the near-neutral pH range.

Table 1: Hydrolysis of Analogous Compounds

Compound Hydrolysis Conditions Products Reference
Ethyl Acetate Acid or Base Catalysis Acetic Acid, Ethanol youtube.com
1-Naphthyl Acetate Enzymatic (Esterase) or Chemical 1-Naphthol, Acetic Acid uv.esresearchgate.net
Cellulose Acetate pH 2-10, 23-95°C Cellulose, Acetic Acid researchgate.net
4-Acetamino-1-naphthol ethers Acidic or Alkaline 4-Amino-1-naphthol ethers, Acetic Acid dergipark.org.tr

The photochemical degradation of this compound would likely be initiated by the absorption of ultraviolet (UV) radiation by the naphthalene ring system. This can lead to the formation of excited states that can undergo various reactions, including photo-hydrolysis, photo-oxidation, and rearrangement.

Photo-oxidation is a probable degradation pathway. The parent compound, 4-amino-1-naphthol, is known to be sensitive to oxygen and can oxidize to form 1,4-naphthoquinone (B94277). dss.go.th It is plausible that upon photoexcitation, this compound could undergo a similar oxidation process, potentially preceded or followed by the hydrolysis of the acetyl groups. Autoxidation studies of other aminohydroxynaphthalenes have shown that they are sensitive to oxygen and can form quinone and dimeric products. dss.go.th

The quantum yield is a measure of the efficiency of a photochemical process. While the quantum yield for the photodegradation of this compound has not been reported, studies on other aromatic compounds demonstrate that this value is wavelength-dependent and crucial for modeling environmental persistence. rsc.org

Table 2: Photosensitivity of Related Naphthalene Derivatives

Compound Observation Potential Products Reference
1-Naphthylamine Oxidizes in air Colored degradation products researchgate.net
2-Naphthylamine (B18577) Darkens in air Reddish-purple oxidation products rsc.org
1-Amino-2-hydroxynaphthalene-6-sulfonate Autoxidation in air Dimeric products, 1,2-naphthoquinone-6-sulfonate dss.go.th

The thermal stability of this compound is determined by the strength of its covalent bonds and the energy required to initiate decomposition reactions. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the temperatures at which a compound decomposes.

Specific TGA/DSC data for this compound is not available in the literature. However, information on related compounds provides insight into its likely thermal behavior. The hydrochloride salt of the parent amine, 4-amino-1-naphthol, has a reported decomposition temperature of approximately 273°C. sigmaaldrich.com Acetylation can have varying effects on thermal stability. For example, the acetylation of dextran (B179266) was found to significantly increase its thermal stability. mdpi.com Conversely, studies on other complex organic molecules may show different trends.

The thermal decomposition of this compound would be expected to proceed through the sequential or concerted loss of its functional groups. The ester and amide bonds would be the most likely points of initial cleavage. The decomposition could involve the elimination of acetic acid from the ester group and ketene (B1206846) (CH₂=C=O) from the N-acetyl group, followed by the subsequent decomposition of the resulting aminonaphthol core at higher temperatures. The ultimate products of complete thermal decomposition in an inert atmosphere would be various carbonaceous materials and small gaseous molecules, while in an oxidative atmosphere (air), carbon oxides and nitrogen oxides would be expected.

Table 3: Thermal Stability of Related Compounds

Compound Decomposition Temperature (°C) Notes Reference
4-Amino-1-naphthol hydrochloride ~273 (decomposes) Decomposition of the parent amine salt. sigmaaldrich.com
Dextran Tdm ~240-250 Tdm (maximum decomposition temperature) of the unmodified polymer. mdpi.com
Dextran Acetates Tdm ~305-324 Acetylation increased the thermal stability compared to pure dextran. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 4 Aminonaphthalen 1 Yl Acetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Beyond standard ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the 4-Aminonaphthalen-1-yl acetate (B1210297) molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 4-Aminonaphthalen-1-yl acetate, a COSY spectrum would reveal correlations between the neighboring protons on the naphthalene (B1677914) ring system, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation and for studying how it might bind to other molecules or surfaces. For instance, a NOESY experiment could reveal spatial proximity between the acetyl protons and specific protons on the naphthalene ring.

TechniqueInformation Provided for this compound
COSY Reveals scalar coupling between adjacent protons on the naphthalene ring, confirming their positions relative to one another.
HSQC Correlates each proton signal with its directly bonded carbon atom, enabling definitive assignment of the ¹³C spectrum.
NOESY Shows through-space interactions, for example, between the amino group protons and adjacent aromatic protons, providing conformational details.
HMBC (Heteronuclear Multiple Bond Correlation) Maps long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the acetate group and the amino group on the naphthalene core.

Isotopic labeling involves the synthesis of this compound using atoms enriched with specific isotopes, such as ¹³C or ¹⁵N. This powerful technique enhances NMR sensitivity and allows for the tracking of atoms through chemical reactions.

¹³C Labeling: While natural abundance ¹³C NMR is standard, synthesizing the molecule with ¹³C-enriched precursors at specific positions can dramatically increase the signal-to-noise ratio for those carbons. This is useful for mechanistic studies or for identifying specific carbon signals in complex spectra.

¹⁵N Labeling: Given that the most abundant isotope of nitrogen, ¹⁴N, is NMR-inactive, synthesizing this compound with ¹⁵N (a spin-½ nucleus) allows for direct observation of the nitrogen atom by ¹⁵N NMR spectroscopy. nih.govnih.gov This provides direct information about the electronic environment of the amino group and can be used to study protonation events or hydrogen bonding. nih.govnih.gov

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, yielding data on molecular packing, symmetry in the crystal lattice, and the presence of different polymorphs (different crystalline forms of the same compound). For this compound, ssNMR could be used to characterize its solid-state structure, which can influence physical properties like solubility and stability. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of a compound. For this compound (C₁₂H₁₁NO₂), the theoretical exact mass can be calculated and compared to the experimental value from HRMS to unequivocally confirm its molecular formula and rule out other potential structures with the same nominal mass.

ParameterValue
Molecular Formula C₁₂H₁₁NO₂
Nominal Mass 201 amu
Monoisotopic (Exact) Mass 201.07898 Da
Technique High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap)
Application Confirms the elemental composition with high confidence, distinguishing it from isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to further elucidate a molecule's structure. In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 201) is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The masses of these fragments are then analyzed.

This fragmentation pattern serves as a structural fingerprint. For this compound, predictable fragmentation would include the loss of the acetyl group or cleavage of the ester bond. By analyzing these fragments, the connectivity of the atoms can be confirmed. Furthermore, MS/MS is highly effective for identifying and quantifying co-eluting impurities, as impurities will generally have a different molecular weight or produce a different fragmentation pattern.

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral LossStructural Interpretation
201.08159.0742.01 (C₂H₂O)Loss of ketene (B1206846) from the acetate group.
201.08143.0858.00 (C₂H₃O₂)Cleavage of the acetate group.
159.07130.0629.01 (CHO)Subsequent fragmentation of the naphthalene ring system.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the structural features of this compound. Infrared (IR) spectroscopy probes the vibrational modes of its functional groups, while UV-Visible (UV-Vis) spectroscopy provides insights into its electronic transitions and optical characteristics.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, ester, and aromatic naphthalene components.

The N-H stretching vibrations of the primary amine group are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The ester group is identifiable by a strong C=O (carbonyl) stretching band, usually found in the range of 1750-1735 cm⁻¹, and C-O stretching bands between 1300-1000 cm⁻¹. The aromatic naphthalene ring system will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which show good agreement with experimental data for related naphthalene structures like naphthalene acetic acid. researchgate.net

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3500 - 3300
Aromatic Ring C-H Stretch > 3000
Ester C=O Stretch 1750 - 1735
Aromatic Ring C=C Stretch 1600 - 1450

This table is generated based on typical vibrational frequencies for the specified functional groups.

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The naphthalene ring system acts as the core chromophore. The introduction of substituents like the amino (-NH2) and acetate (-OCOCH3) groups alters the electronic distribution and, consequently, the absorption and emission properties.

The UV-Vis spectrum of the parent compound, naphthalene, shows absorption maxima at shorter wavelengths. mdpi.com The presence of an electron-donating amino group on the naphthalene ring, as in 1-naphthylamine, causes a bathochromic (red) shift in the absorption maximum to around 313 nm. researchgate.net Therefore, this compound is predicted to have a strong absorption band in a similar UV range, indicating the formation of the naphthalene derivative. researchgate.net Studies on substituted naphthalenes confirm that both electron-donating and electron-withdrawing groups can lead to bathochromic shifts and changes in molar absorption coefficients. mdpi.com

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is also highly sensitive to substitution on the naphthalene core. The introduction of silyl, methoxy (B1213986), and cyano groups to naphthalene has been shown to increase fluorescence intensity. mdpi.com The amino and acetate groups in this compound are similarly expected to influence its fluorescence properties, making it a potentially fluorescent molecule suitable for sensitive detection methods.

Table 2: Electronic Absorption Data for Naphthalene and its Derivatives

Compound Key Substituent(s) Typical Absorption Maximum (λmax) Reference
Naphthalene None ~275 nm mdpi.com
1-Naphthylamine Amino (-NH2) ~313 nm researchgate.net

Chromatographic Methods for Purity Assessment and Separation of Analogs

Chromatographic techniques are fundamental for separating this compound from reaction byproducts, starting materials, and other analogs, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly well-suited for these tasks.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like aminonaphthalene derivatives. researchgate.netnih.gov For the purity assessment of this compound, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer). nih.gov

Detection is commonly achieved using UV-Vis spectrophotometry, leveraging the compound's strong absorbance in the UV region. researchgate.net More sensitive and selective detection can be accomplished with electrochemical detectors, which have demonstrated very low detection limits (in the range of 10⁻⁹ mol L⁻¹) for carcinogenic aminonaphthalenes. researchgate.net The choice of detector and mobile phase conditions can be optimized to achieve baseline separation and accurate quantification of the target analyte and any impurities.

Table 3: Typical HPLC Parameters for Analysis of Aminonaphthalene Analogs

Parameter Typical Condition
Column Reversed-Phase C18 or C8
Mobile Phase Acetonitrile/Methanol and Water/Buffer mixture
Detection UV-Vis (e.g., 254 nm or λmax) or Electrochemical Detection (ED)

This table summarizes common starting conditions for HPLC analysis of aminonaphthalene derivatives as described in the literature. researchgate.netnih.gov

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate charged molecules within a narrow capillary. technologynetworks.com CE offers advantages such as high efficiency, rapid analysis, and minimal sample consumption. technologynetworks.com The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio. libretexts.org

For the analysis of this compound, an acidic buffer would be used, causing the primary amine group to become protonated (-NH3+). This positive charge allows the molecule to migrate in the electric field at a specific velocity, enabling its separation from neutral impurities and other charged species. libretexts.org CE has proven effective in separating closely related isomers of naphthalene derivatives, such as naphthalenesulfonates, by optimizing the pH and using additives in the running buffer. rsc.org This demonstrates its potential for resolving complex mixtures containing analogs of this compound.

To improve detectability in chromatographic methods, especially at trace levels, derivatization is often employed. libretexts.orgresearchgate.net This process involves chemically modifying the analyte to attach a tag that enhances its response to a specific detector. researchgate.net For this compound, the primary amine group is an ideal target for derivatization.

Pre- or post-column derivatization can be used to introduce a highly absorbing chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection. libretexts.orgthermofisher.com Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.govthermofisher.com This strategy not only lowers detection limits but can also alter the polarity of the analyte, which can be used to improve its retention characteristics in reversed-phase HPLC. thermofisher.com

Table 4: Common Derivatizing Reagents for Enhanced Detection of Amines

Derivatizing Reagent Detection Method Key Advantage
o-Phthalaldehyde (OPA) Fluorescence Rapid reaction under mild conditions. thermofisher.com
Dansyl Chloride Fluorescence / UV Produces stable derivatives for di- and polyamines. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence Forms stable derivatives suitable for automated pre-column derivatization. thermofisher.com

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed map of electron density, from which the positions of individual atoms can be deduced. This would allow for the complete elucidation of the crystal structure of this compound.

Furthermore, X-ray crystallography is the primary tool for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. google.com Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. Identifying any polymorphic forms of this compound would be crucial for its development and application, ensuring consistency and optimal performance. For instance, studies on related naphthalene derivatives have revealed specific crystalline arrangements and intermolecular interactions, such as hydrogen bonding, which dictate their packing in the solid state. nih.gov

A typical crystallographic analysis would yield the following key parameters, which would be presented in a data table:

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z Value

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic study. No experimental data for this compound was found in the public domain.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its decomposition temperature, providing insight into its thermal stability. It can also indicate the presence of residual solvents or water in the sample.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov A DSC thermogram for this compound would show its melting point as an endothermic peak. The presence of multiple melting peaks could suggest the existence of polymorphs or impurities. Glass transitions, which are characteristic of amorphous solids, could also be identified. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of the compound. For example, a sharp melting peak in the DSC thermogram followed by a sharp mass loss in the TGA curve would indicate that the compound melts and then immediately decomposes.

The key thermal properties that would be determined from these analyses are summarized in the following table:

Table 2: Hypothetical Thermal Analysis Data for this compound

Analysis Parameter Value
DSC Melting Point (Tₘ) Value (°C)
DSC Enthalpy of Fusion (ΔHբ) Value (J/g)
TGA Onset of Decomposition (Tₒ) Value (°C)

Note: The values in this table are hypothetical and represent the type of data that would be generated from TGA and DSC experiments. Specific experimental data for this compound is not currently available in the public domain.

Exploration of 4 Aminonaphthalen 1 Yl Acetate in Biochemical and Biosensing Research

Role as a Substrate in Enzymatic Assays

The enzymatic cleavage of 4-Aminonaphthalen-1-yl acetate (B1210297) to 4-amino-1-naphthol (B40241) forms the basis of various enzyme assays. This reaction is particularly useful for detecting and quantifying the activity of esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds.

The efficiency and specificity of an enzyme towards a particular substrate are critical parameters in understanding its biological function and for developing robust assays. While direct studies on a wide range of enzymes with 4-Aminonaphthalen-1-yl acetate are not extensively documented in publicly available literature, the principles of determining these parameters are well-established.

Enzyme specificity is often investigated by comparing the rate of hydrolysis of a series of structurally related substrates. For instance, the activity of an esterase towards this compound could be compared to its activity with other naphthyl acetates or nitrophenyl acetates. nih.gov Such comparative studies help to elucidate the structural features of the substrate that are important for enzyme binding and catalysis.

The efficiency of an enzyme is typically quantified by determining its kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). A low Km value indicates a high affinity of the enzyme for the substrate, while a high Vmax reflects a high catalytic rate. For example, the enzymatic hydrolysis of 1-[³H]hexadecyl-2-acetyl-sn-glycerol by a membrane fraction showed an apparent Km of 45 µM and a Vmax of 179 nmol/min per mg protein. nih.gov Similar methodologies can be applied to characterize the interaction of various esterases with this compound.

Table 1: Factors Influencing Enzyme Specificity and Efficiency

ParameterDescriptionSignificance in Assays
Substrate Structure The chemical structure of the substrate, including the nature of the acyl and alcohol/phenol group.Determines whether the enzyme can bind and catalyze the reaction.
Enzyme Active Site The three-dimensional structure of the enzyme's active site where the substrate binds.Dictates the range of substrates an enzyme can accommodate.
pH The concentration of hydrogen ions in the reaction medium.Affects the ionization state of amino acid residues in the active site and the substrate, influencing binding and catalysis. sigmaaldrich.com
Temperature The thermal energy of the system.Influences the rate of the enzymatic reaction, with an optimal temperature for activity. sigmaaldrich.com
Inhibitors/Activators Molecules that decrease or increase enzymatic activity.Can be used to probe enzyme mechanisms and for regulatory purposes.

In vitro enzyme activity assays are fundamental tools in biochemistry for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. Assays utilizing this compound offer a straightforward method for measuring esterase activity.

The general principle involves incubating the enzyme with the substrate under controlled conditions of pH, temperature, and ionic strength. sigmaaldrich.com The enzymatic hydrolysis of this compound liberates 4-amino-1-naphthol. The rate of formation of this product, which can be monitored spectrophotometrically or electrochemically, is directly proportional to the enzyme's activity. For example, a simple and rapid bioautographic enzyme assay on TLC plates has been developed for screening acetylcholinesterase and butyrylcholinesterase inhibition, where the conversion of naphthyl acetate to naphthol is detected. researchgate.net

The development of such an assay requires careful optimization of several parameters to ensure accuracy and reproducibility.

Table 2: Key Parameters for In Vitro Enzyme Activity Assays

ParameterImportanceTypical Considerations
Substrate Concentration Affects the reaction rate.Should ideally be at or near saturating levels (>>Km) to ensure the reaction rate is proportional to the enzyme concentration.
Enzyme Concentration Determines the overall reaction velocity.Must be in a range that produces a linear response over the desired time course.
Buffer and pH Maintains a stable pH environment.The buffer system should not interfere with the reaction and should be set at the optimal pH for the enzyme. sigmaaldrich.com
Temperature Influences reaction kinetics.Assays are typically performed at a constant, optimal temperature for the enzyme. sigmaaldrich.com
Incubation Time The duration of the enzymatic reaction.Should be short enough to ensure the reaction rate remains linear (initial velocity).
Detection Method The technique used to measure product formation or substrate consumption.Can be colorimetric, fluorometric, or electrochemical, depending on the properties of the substrate and product.

Development of Electrochemical Biosensors Utilizing its Hydrolysis Product

The electroactive nature of 4-amino-1-naphthol, the product of this compound hydrolysis, makes it an excellent reporter molecule for electrochemical biosensors. These sensors translate a biological recognition event into a measurable electrical signal, offering high sensitivity and the potential for miniaturization and point-of-care applications.

Immunosensors are a class of biosensors that utilize the highly specific binding between an antibody and its antigen to detect a target analyte. In one common format, an enzyme is conjugated to either the antibody or the antigen. When the immunosensor is exposed to a sample containing the target biomarker, a competitive or sandwich-type binding event occurs.

The enzymatic label, such as alkaline phosphatase or horseradish peroxidase, can then catalyze the conversion of a substrate like this compound into an electrochemically detectable product. The resulting electrical signal is proportional to the amount of enzyme bound, which in turn correlates with the concentration of the biomarker. For instance, an amperometric immunosensor for progesterone (B1679170) in milk was developed using alkaline phosphatase and substrates like 4-aminophenyl phosphate (B84403) and 1-naphthyl phosphate. nih.gov The hydrolysis products, 4-aminophenol (B1666318) and 1-naphthol, were detected electrochemically. nih.gov A similar principle can be applied using this compound.

Electrochemical-chemical (EC) redox cycling is a powerful signal amplification strategy used in electrochemical biosensors to enhance sensitivity. This technique involves the repeated oxidation and reduction of a redox-active molecule at an electrode surface, leading to a significant increase in the measured current.

In the context of a biosensor using this compound, the enzymatically generated 4-amino-1-naphthol can undergo oxidation at an electrode. The oxidized product can then be chemically reduced back to 4-amino-1-naphthol by a reducing agent present in the solution, such as hydrazine (B178648). nih.gov This regenerated 4-amino-1-naphthol can then be re-oxidized at the electrode, creating a catalytic cycle that amplifies the electrochemical signal. This approach has been successfully demonstrated with the analogous compound p-aminophenol, where its redox cycling by hydrazine led to a significant lowering of the detection limit in an immunosensor. nih.gov A nanofluidic device has also been shown to amplify current by repeatedly reducing and oxidizing electroactive species. rsc.org

Nanozymes are nanomaterials with intrinsic enzyme-like activities. They offer several advantages over natural enzymes, including higher stability, lower cost, and tunable catalytic properties. In biosensing, nanozymes can be used to amplify signals in a manner similar to natural enzymes.

For instance, certain nanozymes possess peroxidase-like activity and can catalyze the oxidation of a substrate in the presence of hydrogen peroxide. In a hypothetical immunosensor, an antibody could be labeled with a nanozyme. Following the binding of the target analyte, the nanozyme would catalyze the hydrolysis of this compound, and the resulting 4-amino-1-naphthol could then be detected electrochemically. The catalytic nature of the nanozyme would lead to the generation of a large number of product molecules from a single binding event, thus amplifying the signal.

Design of Fluorogenic or Chromogenic Probes Based on this compound

The inherent spectroscopic properties of the naphthalene (B1677914) ring system make it an attractive fluorophore for the design of molecular probes. By chemically modifying the this compound structure, researchers can create "smart" molecules that signal the presence and activity of specific biological molecules, particularly enzymes. These probes are typically designed to be in a non-fluorescent or "caged" state until they encounter their target, at which point a chemical reaction restores their fluorescence, providing a detectable signal. nih.govnih.gov

Enzyme-activated probes are powerful tools for monitoring biological processes in real-time within living cells and organisms. nih.govrsc.org The fundamental design principle involves masking a fluorophore with a chemical group that can be selectively cleaved by a specific enzyme. nih.govnih.gov In the context of this compound, the acetate group serves as an ideal trigger for esterase enzymes.

The mechanism is straightforward: in its acetylated form, the fluorescence of the aminonaphthalene core is quenched. When an esterase enzyme cleaves the acetate group, it releases 4-aminonaphthalen-1-ol. This enzymatic product possesses distinct and readily detectable fluorescent properties compared to the parent compound. This "turn-on" fluorescent response allows for the sensitive and selective detection of esterase activity. A key advantage of this approach is the ability to design probes that remain at the site of enzymatic activity, enabling high-resolution imaging. rsc.orgepfl.ch

The aminonaphthalene scaffold is part of a broader class of naphthalene-based fluorophores, such as naphthalimides, which are widely used in probe design for various enzymes. nih.gov For example, the fluorescent dye N-phenyl-1-naphthylamine (NPN) is used to assess the disruption of bacterial membrane integrity, a process that can be initiated by antimicrobial agents. nih.gov The design strategy involves linking the fluorophore to a recognition moiety specific to the target enzyme, sometimes in a Fluorescence Resonance Energy Transfer (FRET) construct where the fluorophore is paired with a quencher. rsc.org

Table 1: Design Strategies for Enzyme-Activated Probes
Probe Design StrategyMechanism of ActionExample Scaffold/PrincipleTarget Enzyme Class
Enzymatic UncagingAn enzyme-cleavable group (e.g., acetate) masks the fluorophore. Enzymatic action releases the active fluorophore, causing a "turn-on" signal.This compoundEsterases, Hydrolases
FRET-Based CleavageA fluorophore and a quencher are held in proximity by a peptide or other linker. Protease activity cleaves the linker, separating the pair and restoring fluorescence.Fluorophore-Linker-QuencherProteases, Peptidases
Reaction-Based SensingThe probe undergoes a specific chemical reaction with an enzyme or its product, leading to a change in fluorescence.N-phenyl-1-naphthylamine (NPN)Membrane-modifying enzymes

Photoresponsive, or light-activated, prodrugs represent a sophisticated approach to targeted therapy, allowing for the precise control of drug release in a specific location and at a specific time. nih.gov The core of this technology is the use of a photolabile "caging" group, which renders a therapeutic molecule inactive until it is exposed to light of a specific wavelength.

The naphthalene scaffold of this compound can be integrated into such architectures. In a typical design, the therapeutic part of the molecule is linked to a photocleavable group. Upon irradiation, this linker breaks, releasing the active drug. This strategy has been demonstrated in various systems, such as co-assembling a photocleavable prodrug with a dye to create nanoparticles that dissociate and release their payload upon light exposure. nih.gov Another approach involves attaching a photoactivated prodrug to a scaffold, like streptavidin, which can be guided to target cells before activation. nih.gov

The focus of this research is on the molecular design and the mechanism of activation. For a naphthalene-based system, the goal would be to create a stable prodrug that can be systemically administered but remains inert until a focused light source is directed at the target tissue. This triggers the release of the active aminonaphthalene derivative, enabling highly localized action.

Investigation as a Precursor for Biologically Relevant Molecules (mechanistic focus)

The this compound structure is a valuable starting point for the synthesis of a wide array of biologically active molecules. Its naphthalene core can be chemically modified to create compounds that interact with specific biological targets, such as enzymes and proteins involved in disease pathways. The focus of this research is on understanding the precise molecular mechanisms by which these derivatives function.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov They work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels in the brain. nih.gov The naphthalene scaffold has proven to be highly effective for designing potent AChE inhibitors. researchgate.netnih.gov Derivatives are synthesized and evaluated for their ability to inhibit the enzyme, often showing inhibitory concentrations (IC50) in the micromolar range. researchgate.net Molecular docking studies reveal that the flat, aromatic naphthalene ring fits well into the active site of AChE, engaging in crucial π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp84) and phenylalanine (Phe330). researchgate.netnih.gov Further modifications to the amino and other substituent groups can create additional hydrogen bonds, enhancing binding affinity and inhibitory potency. nih.gov

Dihydropteroate Synthetase (DHPS): DHPS is a critical enzyme in the folic acid synthesis pathway of bacteria, making it an excellent target for antimicrobial agents. patsnap.comwikipedia.org Traditional sulfonamide antibiotics work by competing with the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.comwikipedia.org However, rising resistance has spurred the development of new inhibitors that target a different location on the enzyme: the pterin-binding site. nih.govresearchgate.net The naphthalene scaffold is being explored for this purpose. The design strategy involves creating molecules that mimic the structure of the pterin (B48896) substrate, allowing them to bind tightly to the pterin pocket. Structural studies of these inhibitors bound to DHPS help to map the key binding interactions and generate pharmacophore models that can guide the design of the next generation of DHPS inhibitors that can bypass existing resistance mechanisms. nih.govresearchgate.netproteopedia.org

Ectonucleotidases: This family of enzymes, which includes NTPDases and CD73, plays a crucial role in regulating cellular signaling by breaking down extracellular nucleotides like ATP and ADP into adenosine. nih.govnih.gov These signaling pathways are implicated in inflammation, thrombosis, and cancer. nih.gov Inhibiting these enzymes can modulate these pathways for therapeutic benefit. While specific inhibitors based on this compound are still in early exploration, the naphthalene scaffold offers a promising starting point for designing molecules that can fit into the nucleotide-binding pockets of these enzymes, blocking their activity and altering cellular responses.

Table 2: Naphthalene-Based Enzyme Inhibitors and Their Mechanisms
Target EnzymeTherapeutic AreaInhibition MechanismKey Molecular Interactions
Acetylcholinesterase (AChE)Alzheimer's DiseaseCompetitive inhibition at the catalytic site, preventing acetylcholine breakdown. nih.govπ-π stacking with aromatic residues (e.g., Trp84, Phe330) in the active site. researchgate.netnih.gov
Dihydropteroate Synthetase (DHPS)AntimicrobialCompetitive inhibition at the pterin-binding site, blocking folate synthesis. nih.govresearchgate.netHydrogen bonding and electrostatic interactions within the pterin pocket. nih.gov
Ectonucleotidases (e.g., CD73)Cancer, InflammationInhibition of nucleotide hydrolysis, modulating purinergic signaling. nih.govBinding to the nucleotide-binding pocket.

Anticancer Research: Derivatives of naphthalene are widely investigated for their potential as anticancer agents. nih.govekb.eg Research has uncovered multiple mechanistic pathways through which these compounds can exert their effects. One primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Naphthalene derivatives have been shown to trigger apoptosis by altering the mitochondrial membrane potential and modulating the levels of Bcl-2 family proteins, which are key regulators of cell death. nih.gov Other mechanisms include causing DNA damage, arresting the cell cycle to halt proliferation, and inhibiting key signaling pathways like the VEGFR-2 pathway, which is crucial for tumor blood vessel formation. nih.govnih.govacs.org Some naphthalene-based compounds also function as topoisomerase inhibitors, preventing the proper replication of DNA in cancer cells. nih.gov

Antimicrobial Research: The naphthalene scaffold is a component of several existing antimicrobial drugs and is a fertile ground for the discovery of new ones. ekb.egresearchgate.net Naphthylamine derivatives, in particular, have shown potent antibacterial and antifungal properties. nih.gov A key mechanism of action is the disruption of the microbial cell membrane. nih.gov These compounds can insert themselves into the lipid bilayer of the membrane, compromising its integrity and leading to leakage of cellular contents and cell death. nih.gov This mechanism is often rapid and less prone to the development of resistance compared to inhibitors of specific enzymes. mdpi.com

Table 3: Mechanistic Pathways in Anticancer and Antimicrobial Research
Research AreaMechanistic PathwayMolecular Effect
AnticancerInduction of ApoptosisActivation of caspases, modulation of Bcl-2 family proteins. nih.gov
AnticancerCell Cycle ArrestHalting of cell division at specific checkpoints. nih.gov
AnticancerVEGFR-2 InhibitionBlocks tumor angiogenesis by inhibiting a key growth factor receptor. nih.govacs.org
AntimicrobialMembrane DisruptionPermeabilization of the bacterial or fungal cell membrane. nih.gov
AntimicrobialEnzyme InhibitionInhibition of essential bacterial enzymes like DHPS. patsnap.com

The effectiveness of any drug or probe is determined by its precise interaction with its molecular target. For derivatives of this compound, the planar and aromatic nature of the naphthalene core is a dominant feature in these interactions.

Enzyme Active Sites: As seen with acetylcholinesterase, the naphthalene ring engages in hydrophobic and π-π stacking interactions, anchoring the inhibitor within the enzyme's active site. researchgate.netnih.gov The amino and other functional groups then form more specific hydrogen bonds and electrostatic interactions with nearby amino acid residues, locking the inhibitor in place and blocking substrate access. nih.gov

Protein-Protein Interfaces: Some naphthalene derivatives have been designed to inhibit protein-protein interactions (PPIs). For example, derivatives of 1,4-diaminonaphthalene have been optimized as inhibitors of the Keap1-Nrf2 interaction, a key pathway in cellular stress response. nih.gov The naphthalene scaffold provides a rigid core from which functional groups can be precisely positioned to disrupt the contact points between the two proteins. nih.gov

DNA Intercalation: The flat structure of the naphthalene ring is also well-suited for inserting, or intercalating, between the base pairs of DNA. frontiersin.org This interaction can distort the DNA helix, interfering with replication and transcription and ultimately leading to cell death. This is a known mechanism for several anticancer drugs, and naphthalene-based structures are actively explored for this purpose. frontiersin.org

Cellular Membranes: In antimicrobial applications, the lipophilic naphthalene core facilitates the insertion of the molecule into the lipid-rich environment of the cell membrane. nih.gov This disrupts the ordered structure of the membrane, leading to increased permeability and cell lysis. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms of Naphthalene Derivatives

The investigation into the antioxidant potential of naphthalene derivatives has revealed them as a promising class of compounds with significant radical scavenging capabilities. The inherent aromatic structure of the naphthalene core, combined with the electronic effects of various substituents, plays a crucial role in their ability to neutralize reactive oxygen species (ROS) and other free radicals. Research has demonstrated that the presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, enhances the antioxidant activity of these compounds.

The mechanism of radical scavenging by naphthalene derivatives often involves the donation of a hydrogen atom from a hydroxyl or amino substituent to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting naphthalene-based radical is often stabilized by resonance, which delocalizes the unpaired electron across the aromatic system, making it less reactive.

Detailed Research Findings

Recent studies have explored a variety of naphthalene derivatives, uncovering significant antioxidant activities, in some cases comparable or even superior to well-known antioxidants like ascorbic acid.

One area of focus has been on naphthyl-based chalcone (B49325) derivatives. Certain compounds within this class have demonstrated remarkable antioxidant potential. For instance, specific derivatives have been identified as highly potent, with IC50 values indicating strong radical scavenging activity. researchgate.net In a study on new naphthalene-based chalcone derivatives, compounds 5 and 10 were found to be the most potent antioxidants, with IC50 values of 178 µM and 177 µM, respectively, which are comparable to the IC50 value of ascorbic acid (148 µM). researchgate.net Other derivatives in the same study exhibited moderate antioxidant activities. researchgate.net

Another class of naphthalene derivatives, the amino alcohol derivatives of 1,4-naphthoquinone (B94277), has also been evaluated for antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, a synthesized derivative, 3d , showed 51.52% antioxidant activity at a concentration of 1 mg/mL. researchgate.net In the ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) assay, another derivative, 2e , displayed 47.12% activity. researchgate.net These findings highlight the influence of the specific arrangement of amino and acetylated hydroxyl groups on the antioxidant capacity.

The broader family of naphthalene derivatives has been recognized for a wide range of biological activities, including antioxidant effects. mdpi.com The toxicity of naphthalene itself has been linked to oxidative metabolism, and protection against this toxicity can be achieved through the use of various antioxidants, underscoring the role of oxidative stress in the biological interactions of naphthalene compounds. nih.gov

The following interactive data tables summarize the antioxidant activities of selected naphthalene derivatives from various research findings.

Table 1: Antioxidant Activity of Naphthalene-Based Chalcone Derivatives

CompoundIC50 (µM) vs. DPPH RadicalReference
Compound 5178 researchgate.net
Compound 10177 researchgate.net
Ascorbic Acid148 researchgate.net

This table showcases the potent antioxidant activity of specific naphthalene-based chalcone derivatives in comparison to the standard antioxidant, ascorbic acid.

Table 2: Antioxidant Activity of Amino Alcohol Derivatives of 1,4-Naphthoquinone

CompoundAssayAntioxidant Activity (%) at 1 mg/mLReference
Compound 3dDPPH51.52 researchgate.net
Compound 2eABTS47.12 researchgate.net

This table presents the percentage of radical scavenging activity for two different amino alcohol derivatives of 1,4-naphthoquinone, demonstrating their capacity to neutralize free radicals.

The collective evidence from these studies points towards the significant potential of naphthalene derivatives as a source of new antioxidant agents. The ability to modify the naphthalene scaffold with various functional groups provides a versatile platform for developing compounds with tailored antioxidant properties for applications in biochemical and biosensing research.

Structure Activity Relationship Sar Studies of 4 Aminonaphthalen 1 Yl Acetate Derivatives Non Clinical Focus

Impact of Naphthalene (B1677914) Ring Substitutions on Chemical Reactivity and Biological Interactions

The dense, electron-rich naphthalene core is a prime target for modification. Adding substituents to the ring can drastically alter the molecule's properties.

This concept is well-documented in other aromatic systems. For example, studies on novel oxazolidinones have shown that linearly attached benzotriazole (B28993) pendants result in greater antibacterial potency compared to angularly attached pendants, demonstrating the critical role of substituent positioning. nih.gov For aminonaphthyl acetates, such changes would alter the dipole moment and the ability of the amino and acetate (B1210297) groups to form intramolecular hydrogen bonds or interact with a receptor binding pocket. The activity of an isomer is therefore highly dependent on the specific topology of its biological target.

Adding other chemical groups to the remaining positions on the naphthalene ring introduces electronic and steric effects that modulate activity.

Electronic Effects: These arise from a substituent's ability to donate or withdraw electron density from the aromatic ring. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles and altering the pKa of the amino group. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less reactive to electrophiles but more susceptible to nucleophilic attack. rsc.org These electronic shifts can fundamentally change how the molecule binds to a target protein or participates in chemical reactions.

Steric Effects: This refers to the physical bulk of the substituent. A large, bulky group (e.g., a tert-butyl group) can physically hinder the molecule's ability to approach and fit into a receptor's binding site. youtube.com This "steric hindrance" can also force adjacent functional groups, like the acetate moiety, to rotate out of the plane of the naphthalene ring, which can inhibit resonance and alter electronic properties. canterbury.ac.nz In some cases, steric bulk is intentionally added to a molecule to force a specific conformation that is more active or to prevent unwanted metabolic reactions.

The interplay between these effects is crucial. For instance, an ortho-substituent on an aromatic ring can introduce steric hindrance that overrides its electronic influence. canterbury.ac.nz

Table 1: Predicted Effects of Naphthalene Ring Substituents

Substituent TypeExample GroupPosition on RingPredicted Electronic EffectPredicted Steric EffectPotential Impact on Functionality
Electron-Donating-OCH₃C-6Increases ring electron densityModerateMay alter binding affinity and metabolic stability
Electron-Withdrawing-NO₂C-7Decreases ring electron densityModerateMay change receptor interactions and pKa of amino group
Halogen-ClC-5Inductively withdrawing, weakly resonance donatingSmallCan alter binding via halogen bonds and change lipophilicity
Bulky Alkyl-C(CH₃)₃C-2Weakly electron-donatingLargeMay block access to binding sites or enforce a specific conformation

Influence of Amino and Acetate Moiety Modifications on Functionality

Modifications to the exocyclic amino and acetate groups are a primary strategy for fine-tuning a molecule's properties.

Amino Group Modification: The primary amino group (-NH₂) is a key hydrogen bond donor and a site of positive charge when protonated. It can be modified in several ways:

Alkylation: Converting the primary amine to a secondary (-NHR) or tertiary (-NR₂) amine increases its steric bulk and basicity while reducing its hydrogen bond donating capacity. This can have dramatic effects on activity, as seen in studies where replacing an aniline (B41778) with N-methylaniline can decrease reaction rates by a factor of 100,000 due to increased steric hindrance. rsc.org

Acylation: Converting the amine to an amide (-NHCOR) neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen), fundamentally altering its electronic profile and interaction capabilities.

Acetate Moiety Modification: The acetate group (-OCOCH₃) influences the molecule's solubility, stability, and ability to act as a hydrogen bond acceptor.

Ester Variation: Changing the acetyl group to a larger or different ester (e.g., propionate, benzoate) can alter the molecule's lipophilicity, which affects its ability to cross cell membranes.

Hydrolysis to Phenol: Removal of the acetate group to reveal the parent naphthol (-OH) would unmask a polar, acidic, and hydrogen-bond-donating group. This change would significantly increase polarity and introduce new interaction possibilities with biological targets. In many cases, acetylated compounds serve as prodrugs, which are metabolized in the body to release the more active hydroxyl-containing compound. nih.gov

Stereochemical Effects on Biological Activity (for chiral derivatives)

Chirality occurs when a molecule is non-superimposable on its mirror image. While 4-Aminonaphthalen-1-yl acetate itself is not chiral, the addition of certain substituents to the ring or modifications to its side chains could create a chiral center. In such cases, the resulting stereoisomers (enantiomers or diastereomers) would likely exhibit different biological activities.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each stereoisomer of a chiral drug. One isomer (the eutomer) may fit perfectly into a binding site and elicit a strong response, while its mirror image (the distomer) may fit poorly or not at all, resulting in weak or no activity. nih.gov

This principle has been clearly demonstrated in numerous compound classes. For example, in studies of chiral narcotic antagonists, diastereoisomers with different configurations around a chiral nitrogen atom showed vast differences in their ability to bind to opioid receptors and exert antagonist effects. nih.gov Similarly, research on derivatives of 3-Br-acivicin revealed that only isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for recognition by cellular transporters. nih.govresearchgate.net Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual testing of each stereoisomer would be essential to identify the most active configuration.

Q & A

Q. What experimental strategies are recommended for elucidating reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic isotope effects : Replace labile protons (e.g., amine) with deuterium to study rate-determining steps.
  • Trapping intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., water) during reactions .
  • In-situ spectroscopy : Monitor reactions via FTIR or Raman for real-time functional group analysis .

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